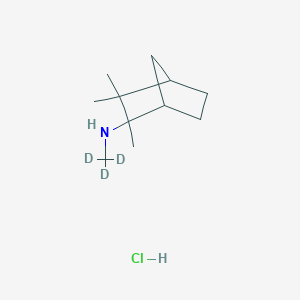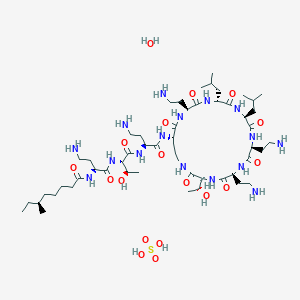
Colistin A (sulfate hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colistin A (sulfate hydrate) is a major component of the polymyxin antibiotic Colistin. It is used to combat infections caused by problematic gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Colistin A (sulfate hydrate) is synthesized through a series of peptide bond formations. The synthesis involves the coupling of various amino acids, including diaminobutyric acid, threonine, leucine, and others, to form a cyclic decapeptide structure . The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of Colistin A (sulfate hydrate) involves fermentation processes using specific strains of Bacillus polymyxa. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Colistin A (sulfate hydrate) undergoes various chemical reactions, including:
Oxidation: Colistin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Substitution reactions can occur at the amino groups of the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of Colistin A (sulfate hydrate) .
Wissenschaftliche Forschungsanwendungen
Colistin A (sulfate hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Wirkmechanismus
Colistin A (sulfate hydrate) exerts its effects by interacting with the bacterial cytoplasmic membrane. It is a surface-active agent that penetrates and disrupts the bacterial cell membrane, changing its permeability. This effect is bactericidal, leading to the leakage of cell contents and ultimately the death of the bacterial cell . The molecular targets include the lipopolysaccharides in the outer membrane of gram-negative bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polymyxin B: Similar in structure and function to Colistin, but with different toxicity profiles.
Polymyxin E1 and E2: Components of Colistin that act as detergents on cell membranes.
Uniqueness
Colistin A (sulfate hydrate) is unique due to its specific cyclic decapeptide structure and its ability to combat multidrug-resistant gram-negative bacteria. Its use as a last-line treatment highlights its importance in the medical field .
Eigenschaften
Molekularformel |
C53H104N16O18S |
|---|---|
Molekulargewicht |
1285.6 g/mol |
IUPAC-Name |
(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid;hydrate |
InChI |
InChI=1S/C53H100N16O13.H2O4S.H2O/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4);1H2/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-;;/m0../s1 |
InChI-Schlüssel |
DFOHCLVICBFOCE-ZAPMSIRRSA-N |
Isomerische SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.O.OS(=O)(=O)O |
Kanonische SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


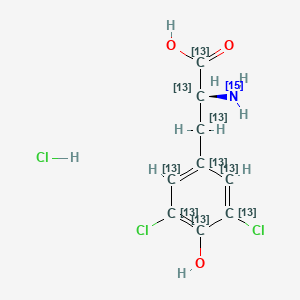
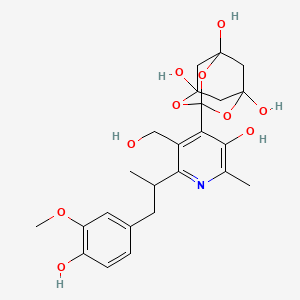
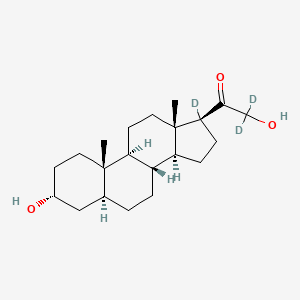

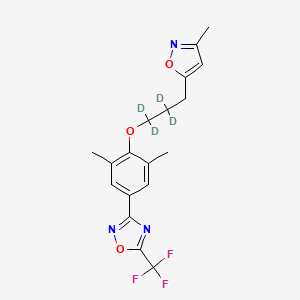
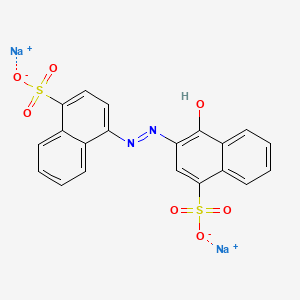

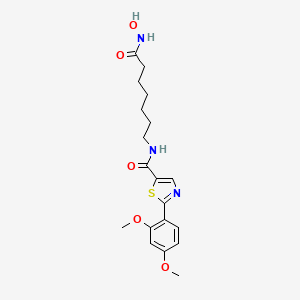

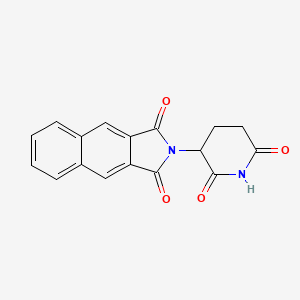
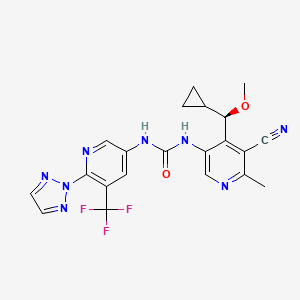
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
